Ribitol-5-13C
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Overview
Description
Ribitol-5-13C, also known as Adonitol-5-13C, is a stable isotope-labeled compound. It is a crystalline pentose alcohol formed by the reduction of ribose. The compound is labeled with carbon-13 at the fifth carbon position, making it useful in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ribitol-5-13C is synthesized by the reduction of ribose-5-13C. The reduction process typically involves the use of reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation. The reaction is carried out under controlled conditions to ensure the selective reduction of the ribose to ribitol .
Industrial Production Methods
Industrial production of this compound involves the large-scale reduction of ribose-5-13C using similar methods as in laboratory synthesis. The process is optimized for higher yield and purity, often involving multiple purification steps such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ribitol-5-13C undergoes various chemical reactions, including:
Oxidation: Ribitol can be oxidized to ribose or ribonic acid using oxidizing agents like nitric acid (HNO3) or potassium permanganate (KMnO4).
Reduction: Further reduction of ribitol can lead to the formation of lower molecular weight alcohols.
Substitution: Ribitol can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Nitric acid, potassium permanganate.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Various reagents depending on the desired substitution.
Major Products
Oxidation: Ribose, ribonic acid.
Reduction: Lower molecular weight alcohols.
Substitution: Substituted ribitol derivatives.
Scientific Research Applications
Ribitol-5-13C is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in metabolic studies to track the flow of carbon atoms through metabolic pathways.
Biology: Helps in studying the dynamics of sugar alcohols in biological systems.
Medicine: Used in drug development and pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Employed in the production of labeled compounds for various industrial applications .
Mechanism of Action
Ribitol-5-13C exerts its effects by participating in metabolic pathways. It is metabolized into ribitol-5-phosphate and CDP-ribitol, which are involved in the biosynthesis of glycoproteins and glycolipids. The compound enhances the flux of D-glucose to the pentose phosphate pathway, leading to the production of D-ribose and ribitol .
Comparison with Similar Compounds
Similar Compounds
Xylitol: Another pentose alcohol used as a sugar substitute and in metabolic studies.
Arabitol: A sugar alcohol similar to ribitol, used in various biochemical applications.
Sorbitol: A hexose alcohol used in food and pharmaceutical industries
Uniqueness
Ribitol-5-13C is unique due to its carbon-13 labeling, which makes it particularly useful in tracing metabolic pathways and studying the dynamics of sugar alcohols in biological systems. This labeling provides a distinct advantage over other similar compounds in research applications .
Properties
Molecular Formula |
C5H12O5 |
---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
(2R,3S,4S)-(113C)pentane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4+,5-/i1+1/m1/s1 |
InChI Key |
HEBKCHPVOIAQTA-OBXXNBDJSA-N |
Isomeric SMILES |
C([C@@H]([C@@H]([C@@H]([13CH2]O)O)O)O)O |
Canonical SMILES |
C(C(C(C(CO)O)O)O)O |
Origin of Product |
United States |
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